Normesoridazine
Description
Contextualization of Normesoridazine within Phenothiazine (B1677639) Metabolism Research
Phenothiazines are a class of tricyclic compounds that have been extensively studied for their various biological activities. jpionline.org The metabolism of phenothiazine drugs, such as thioridazine (B1682328), is complex and results in numerous derivatives. relis.no Thioridazine undergoes extensive biotransformation in the body through several key pathways, including side-chain oxidation, N-demethylation, and ring sulfoxidation. relis.no
This compound, also known as northioridazine (B85281), emerges from this metabolic cascade. relis.nonih.gov It is a major metabolite of thioridazine. nih.gov The metabolic pathway leading to this compound involves multiple steps. Thioridazine is first metabolized to Mesoridazine through sulfoxidation. wikipedia.orgresearchgate.net Mesoridazine, which is itself a pharmacologically active metabolite, can then undergo further biotransformation. relis.nowikipedia.org this compound is the N-desmethyl metabolite of mesoridazine. The formation of these metabolites is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov Specifically, CYP2D6 and CYP3A4 have been identified as key enzymes in the metabolism of thioridazine and its derivatives. nih.govresearchgate.net
Table 1: Simplified Metabolic Pathway of Thioridazine
| Parent Compound | Metabolic Process | Key Metabolite |
| Thioridazine | Sulfoxidation | Mesoridazine |
| Thioridazine | N-demethylation | Northioridazine relis.no |
| Thioridazine | Ring Sulfoxidation | Thioridazine 5-sulfoxide relis.no |
| Mesoridazine | N-demethylation | This compound |
| Mesoridazine | Sulfoxidation | Sulforidazine relis.no |
Significance of this compound as a Metabolite in Preclinical Studies
Table 2: Relative Concentration of Thioridazine and Metabolites in Plasma vs. Brain Tissue Data from a post-mortem study of schizophrenic patients.
| Compound | Relative Concentration in Plasma | Relative Concentration in Brain |
| Thioridazine (THD) | Lower than or same as MES | Up to 5x higher than in plasma nih.gov |
| Mesoridazine (MES) | Often higher than THD nih.gov | Accumulates in brain tissue nih.gov |
| Sulforidazine (SULF) | Present | Accumulates in brain tissue nih.gov |
| This compound (norTHD) | Present | Accumulates in brain tissue nih.gov |
Evolution of Research Perspectives on this compound
Research perspectives on this compound have evolved from its simple identification to a more nuanced understanding of its role in pharmacology and medicinal chemistry.
Initial research focused on identifying the array of metabolites produced from parent phenothiazine compounds. Early in vitro studies using mouse liver microsomes identified northioridazine (this compound) as a metabolite of thioridazine, alongside sulfoxide (B87167) derivatives. tandfonline.comtandfonline.com The primary goal was to create a metabolic profile and determine which enzyme systems, such as P450 and flavin-containing monooxygenase (FMO), were responsible for their formation. tandfonline.com
More recent research has begun to utilize this compound as a chemical scaffold in synthetic studies. For instance, enantiomers of northioridazine have been synthesized from thioridazine to serve as building blocks for creating new hybrid molecules. uow.edu.au This line of research treats the metabolite not just as a byproduct, but as a valuable pharmacological tool for developing novel compounds with potential multi-action synergy. uow.edu.au This evolution reflects a shift from basic metabolic profiling to a sophisticated application in drug design and discovery. jpionline.orguow.edu.au
Structure
3D Structure
Properties
CAS No. |
14471-95-5 |
|---|---|
Molecular Formula |
C20H24N2OS2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-methylsulfinyl-10-(2-piperidin-2-ylethyl)phenothiazine |
InChI |
InChI=1S/C20H24N2OS2/c1-25(23)16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 |
InChI Key |
XHGAFCLGLKLJKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 |
Origin of Product |
United States |
Synthetic Methodologies for Normesoridazine and Its Derivatives
Strategies for Enantioselective Synthesis of Normesoridazine
Enantioselective synthesis is crucial in pharmaceutical chemistry as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. researchgate.net The development of synthetic routes to obtain enantiomerically pure this compound is a key area of research. These strategies often involve the separation of racemates or the use of chiral catalysts and auxiliaries to direct the formation of a desired stereoisomer. researchgate.netwiley-vch.de
A significant advancement in the synthesis of this compound derivatives has been the development of its N-propargyl enantiomers. This process begins with the enantiomers of northioridazine (B85281), which serve as key substrates for creating enantiomerically pure N-substituted analogs. tandfonline.com The synthesis of the target N-propargyl northioridazine enantiomers, specifically (R)-5 and (S)-5, is achieved through the N-alkylation of the corresponding northioridazine enantiomers, (R)-12 or (S)-12, using propargyl bromide. tandfonline.com
The optimization of this reaction involved screening various bases and solvent systems. The most effective conditions were found to be the use of 60% sodium hydride in dimethylformamide (DMF), which provided the highest yields. tandfonline.com Following purification by silica (B1680970) gel column chromatography, the desired products were obtained as yellow oils. tandfonline.com
| Enantiomer | Starting Material | Reagents | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|---|
| (R)-N-Propargyl this compound ((R)-5) | (R)-Northioridazine ((R)-12) | Propargyl bromide | DMF | 60% Sodium Hydride | 58% | tandfonline.com |
| (S)-N-Propargyl this compound ((S)-5) | (S)-Northioridazine ((S)-12) | Propargyl bromide | DMF | 60% Sodium Hydride | 51% | tandfonline.com |
Stereochemistry plays a fundamental role in the synthesis and biological activity of this compound derivatives. researchgate.net The spatial arrangement of atoms in these molecules can significantly influence their interaction with biological targets. wiley-vch.de In the synthesis of N-substituted thioridazine (B1682328) analogs, a critical step was the development of a synthetic route to northioridazine enantiomers starting from racemic thioridazine. tandfonline.com
The absolute stereochemistry of the synthesized enantiomers was unequivocally confirmed through X-ray crystallography, a powerful analytical technique for determining the three-dimensional structure of molecules. tandfonline.com This confirmation is vital to ensure that the subsequent synthetic steps and biological evaluations are based on well-defined, stereochemically pure compounds. researchgate.net The ability to produce these enantiopure building blocks, like the northioridazine enantiomers, is essential for exploring the therapeutic potential of the phenothiazine (B1677639) core in different disease areas. tandfonline.com
Synthesis of Hybrid Compounds Incorporating this compound Moieties
The synthesis of hybrid compounds, which involves covalently linking two or more distinct pharmacophores, is a promising strategy in drug discovery. nih.govrsc.org This approach aims to create multifunctional molecules with potentially improved affinity, potency, or selectivity. nih.gov In the context of this compound, this strategy has been employed to create novel hybrid molecules by attaching other biologically active moieties to the phenothiazine core. tandfonline.com
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them exceptionally suitable for creating complex molecules like hybrid compounds. rsc.orgnih.gov One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This methodology has been successfully applied to the derivatization of this compound. Specifically, the N-propargyl this compound enantiomers, which contain a terminal alkyne group, are ideal substrates for click reactions. tandfonline.com They have been reacted with an azide-containing VLA-4 antagonist to produce thioridazine-VLA-4 hybrid epimers. tandfonline.com This reaction demonstrates the utility of click chemistry in efficiently linking the this compound core to another pharmacologically relevant molecule, thereby generating novel hybrid structures for biological investigation. tandfonline.comrsc.org
Advanced Synthetic Techniques for this compound Analogues
The creation of this compound analogues leverages advanced synthetic techniques that allow for precise control over the molecular structure and stereochemistry. The methodologies employed, such as enantioselective synthesis and click chemistry, represent modern approaches to drug design and development. tandfonline.comnih.gov
The enantioselective synthesis of N-substituted this compound analogues, starting from resolved enantiomers of its precursor, is a sophisticated technique that enables the investigation of stereospecific biological activities. tandfonline.com Furthermore, the application of bioorthogonal reactions like click chemistry for the construction of hybrid molecules showcases an advanced strategy for generating novel chemical entities. tandfonline.comnih.gov These techniques provide a powerful platform for systematically modifying the this compound scaffold, facilitating the exploration of structure-activity relationships and the potential development of new therapeutic agents. tandfonline.com
Preclinical Metabolic Characterization of Normesoridazine
In Vitro Studies of Normesoridazine Biotransformation
The biotransformation of this compound is intricately linked to the metabolism of its parent compound, thioridazine (B1682328). In vitro models are instrumental in dissecting the complex metabolic pathways and identifying the specific enzymes responsible for the conversion of thioridazine to its various metabolites, including this compound.
Cytochrome P450 Enzyme Involvement in N-Demethylation to this compound
The formation of this compound from thioridazine occurs through an N-demethylation reaction, a common metabolic pathway for many drugs. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.gov Identifying the specific CYP isoforms involved is critical for predicting potential drug-drug interactions.
Research has identified CYP1A2 and CYP3A4 as the principal enzymes responsible for the N-demethylation of thioridazine, leading to the formation of this compound. nih.govresearchgate.net Studies utilizing cDNA-expressed human P450s have shown that these two enzymes account for a significant portion (34-52%) of this metabolic conversion in the human liver. nih.gov The involvement of both CYP1A2 and CYP3A4 suggests that the metabolism of thioridazine to this compound can be influenced by a wide range of co-administered drugs that are substrates, inhibitors, or inducers of these enzymes. pharmacytimes.compharmatutor.org
In contrast to some other phenothiazine (B1677639) derivatives, the contribution of CYP2C19 to the N-demethylation of thioridazine to form this compound is considered insignificant. nih.gov While CYP2C19 is known to metabolize various psychotropic medications, its role in this specific metabolic pathway of thioridazine appears to be minimal. nih.govnih.gov This finding helps to refine the understanding of the metabolic profile of thioridazine and reduces the concern for drug interactions specifically mediated by CYP2C19 for this particular metabolic step.
Use of Human Liver Microsomes and Recombinant Enzymes in Metabolic Research
To further pinpoint the specific enzymes involved, recombinant enzymes are employed. nih.govnih.gov These are individual human CYP enzymes expressed in a cellular system, which allows for the study of a single enzyme's contribution to a specific metabolic reaction in isolation. nih.gov The use of a panel of recombinant human P450s (such as CYP1A2, 2C9, 2C19, 2D6, and 3A4) has been crucial in confirming the primary roles of CYP1A2 and CYP3A4 in the N-demethylation of thioridazine. nih.govnih.govtandfonline.com
In Vitro Metabolic Stability Assessments
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter in drug discovery. researchgate.netnih.gov It is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. thermofisher.comnuvisan.com The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.govnuvisan.com While specific in vitro metabolic stability data for this compound is not extensively detailed in the provided search results, the general methodology is well-established. Such studies are essential to predict the compound's in vivo pharmacokinetic properties. researchgate.netthermofisher.com
Table 1: Key Enzymes in the N-Demethylation of Thioridazine to this compound
| Enzyme Family | Specific Enzyme | Contribution to N-demethylation |
|---|---|---|
| Cytochrome P450 | CYP1A2 | Major |
| Cytochrome P450 | CYP3A4 | Major |
| Cytochrome P450 | CYP2C19 | Insignificant |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Thioridazine |
| Mesoridazine |
| Sulforidazine |
| Promazine |
| Perazine |
| Thioridazine-N-oxide |
| Northioridazine (B85281) |
| Thioridazine-2-sulphoxide |
| Thioridazine-5-sulphoxide |
| Chlorpromazine |
| Levomepromazine |
| Prothipendyl |
| N-demethyl-prothipendyl |
In Vivo Preclinical Metabolism and Disposition of this compound
The in vivo fate of this compound has been characterized through metabolite profiling, mass balance and excretion studies, and tissue distribution analyses in several preclinical species. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Metabolite Profiling and Identification in Animal Models
Preclinical studies in various animal models, including rats and dogs, have identified this compound as a significant metabolite of thioridazine and mesoridazine. The metabolic pathways leading to the formation of this compound and its subsequent biotransformation have been elucidated.
In rats, the administration of thioridazine results in the formation of considerable amounts of mesoridazine and N-desmethylthioridazine (a likely precursor to or identical to this compound) nih.gov. The 2-sulphoxidation of thioridazine to mesoridazine is a primary metabolic route in this species nih.gov. Further metabolism of these compounds has been observed, though specific subsequent metabolites of this compound are not extensively detailed in the available literature.
The table below summarizes the key metabolites identified in preclinical studies of thioridazine, the parent compound of mesoridazine and grandparent of this compound.
| Species | Parent Compound | Major Metabolites Identified | Reference |
| Rat | Thioridazine | Mesoridazine, N-desmethylthioridazine, 5-sulphoxide | nih.gov |
| Dog | Thioridazine | Mesoridazine, Sulforidazine, Thioridazine ring sulphoxide, Mesoridazine ring sulphoxide, Sulforidazine ring sulphoxide | nih.gov |
Mass Balance Studies and Excretion Pathway Characterization in Preclinical Species
Following oral administration of thioridazine in rats and dogs, the majority of the drug and its metabolites are eliminated through both renal and fecal routes. In a study quantifying urinary excretion, the mean total urinary excretion of thioridazine and its measured metabolites was 4.8% of the administered dose in rats and 12.1% in dogs nih.gov. This indicates that a significant portion of the compound and its metabolites are likely excreted via the feces, which is a common characteristic of many phenothiazine drugs.
The primary routes of excretion for thioridazine and its metabolites, which would include this compound, are summarized below.
| Preclinical Species | Primary Excretion Route | Secondary Excretion Route | Reference |
| Rat | Fecal (inferred) | Urinary (4.8% of dose for parent and measured metabolites) | nih.gov |
| Dog | Fecal (inferred) | Urinary (12.1% of dose for parent and measured metabolites) | nih.gov |
Tissue Distribution Studies of this compound and Related Metabolites in Animal Models
The distribution of a drug and its metabolites into various tissues is a critical factor in both its efficacy and potential toxicity. Studies investigating the tissue distribution of thioridazine and its metabolites have provided evidence of their accumulation in various organs, including the brain.
In rats administered with thioridazine, the parent compound and its metabolites, including mesoridazine and N-desmethylthioridazine (this compound), were found to distribute into the brain nih.gov. Notably, brain concentrations of thioridazine and N-desmethylthioridazine were observed to be higher than those in the plasma, suggesting significant penetration of the blood-brain barrier nih.gov.
A study on post-mortem brain tissue from schizophrenic patients chronically medicated with thioridazine also showed that the drug and its major metabolites, including northioridazine (this compound), accumulate in the brain nih.gov. It was observed that thioridazine and its metabolites were evenly distributed throughout all regions of the brain nih.gov. Although this is human data, it provides a valuable reference point for the expected distribution pattern in animal models.
The following table indicates the observed tissue distribution of this compound (northioridazine) and its parent compounds.
| Species | Tissue | Compound(s) Detected | Key Findings | Reference |
| Rat | Brain, Plasma | Thioridazine, Mesoridazine, N-desmethylthioridazine | Brain concentrations of the parent compound and N-desmethylthioridazine were higher than in plasma. | nih.gov |
| Human (for reference) | Brain | Thioridazine, Mesoridazine, Sulforidazine, Northioridazine | Even distribution throughout all brain regions. | nih.gov |
Interspecies Comparisons in this compound Metabolism
Significant interspecies differences in drug metabolism are common and have been observed for thioridazine and its metabolites. These differences are important considerations when extrapolating preclinical data to humans.
Methodologies for Metabolite Identification and Quantitation
The accurate identification and quantification of drug metabolites in biological matrices are essential for a thorough understanding of their pharmacokinetic and pharmacodynamic properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity, specificity, and versatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
LC-MS/MS methods have been developed and validated for the simultaneous determination of various antipsychotic drugs, including thioridazine and its metabolites, in biological samples such as plasma. These methods are crucial for preclinical and clinical pharmacokinetic studies.
The general workflow for LC-MS/MS analysis involves several key steps:
Sample Preparation: This typically involves protein precipitation from the plasma sample, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then further processed, which may include dilution or reconstitution in a suitable solvent.
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where the parent drug and its metabolites are separated on a chromatographic column (e.g., a C18 column). A gradient elution with a mobile phase, often consisting of a mixture of aqueous and organic solvents with additives like ammonium (B1175870) formate (B1220265), is used to achieve optimal separation.
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor ions for each analyte are selected. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.
Several published methods describe the simultaneous analysis of a panel of antipsychotics, which often includes thioridazine and its metabolites, demonstrating the feasibility and robustness of LC-MS/MS for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications in Metabolite Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its metabolites in complex biological matrices such as plasma, serum, and urine. nih.govresearchgate.net The development of robust HPLC methods is essential for characterizing metabolic profiles and conducting pharmacokinetic studies. researchgate.net
In preclinical research, HPLC is frequently coupled with mass spectrometry (HPLC-MS) to provide definitive structural identification of metabolites. nih.gov Studies on this compound metabolism in rats utilized HPLC to separate various metabolic products from urinary extracts before they were analyzed by mass spectrometry to confirm their chemical structures. nih.gov
Furthermore, HPLC methods have been developed for the simultaneous measurement of thioridazine and its key metabolites, including this compound (referred to as thioridazine-2-sulfone). researchgate.net One such method involves a solvent extraction from plasma or serum, followed by separation on a radially compressed silica (B1680970) gel column with detection using UV absorbance, allowing for a chromatography time of less than seven minutes. researchgate.net
More advanced applications involve sequential achiral and chiral HPLC to resolve and quantify the individual enantiomers of this compound and other related metabolites. nih.gov This is particularly important as metabolic processes can be highly stereoselective. Research has shown significant differences in the plasma concentrations of (R) and (S)-enantiomers of this compound, underscoring the value of chiral HPLC in fully understanding its disposition. nih.gov
Method Validation for Bioanalytical Assays of this compound
To ensure that the data generated from bioanalytical methods are reliable and reproducible for their intended use, rigorous validation is required. For assays designed to quantify this compound in biological samples, this process involves establishing and documenting key performance characteristics according to regulatory guidelines. The primary parameters evaluated during method validation include selectivity, accuracy, precision, sensitivity, calibration curve performance, and stability.
Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, such as endogenous matrix components or other metabolites.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels. For this compound and related metabolites, an acceptable coefficient of variation (CV), a measure of precision, is generally less than 15%. researchgate.net
Sensitivity: The sensitivity of an assay is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. HPLC methods developed for this compound have achieved LLOQ values as low as 5 ng/mL in human plasma. nih.gov The Limit of Detection (LOD), the lowest concentration that can be reliably detected, has been reported at 10 ng/mL for this compound. researchgate.net
Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte. A linear response over the expected concentration range in study samples is typically required.
Stability: The chemical stability of this compound is evaluated in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.
The performance characteristics of a validated HPLC assay for this compound are summarized in the tables below.
| Validation Parameter | Typical Acceptance Criteria | Reported Finding for this compound Assays |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | Signal should be ≥ 5x blank, with acceptable accuracy and precision | 5 ng/mL nih.gov |
| Limit of Detection (LOD) | Signal should be ≥ 3x blank | 10 ng/mL researchgate.net |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Compliant with standard guidelines |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | < 13% researchgate.net |
| Stability Condition | Typical Duration | Acceptance Criteria |
|---|---|---|
| Freeze-Thaw Stability | Minimum of 3 cycles | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Expected duration of sample handling | Mean concentration within ±15% of nominal |
| Long-Term Stability | Expected storage duration | Mean concentration within ±15% of nominal |
Pharmacological and Biochemical Investigations of Normesoridazine
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) of Normesoridazine Derivatives
Design of Analogs for Optimized Pharmacological Profiles
The chemical scaffold of this compound serves as a foundation for the rational design of new chemical entities with tailored pharmacological properties. A key strategy in medicinal chemistry is to create hybrid molecules that combine the pharmacophoric elements of two different agents to achieve a synergistic or novel therapeutic effect.
One such approach has been the synthesis of thioridazine-VLA-4 antagonist hybrids, which utilizes N-propargyl northioridazine (B85281) enantiomers as a starting point. kesifaraci.com This design strategy aims to conjugate the phenothiazine (B1677639) core, responsible for dopamine (B1211576) receptor antagonism, with a molecule that targets Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a crucial role in cell adhesion and migration, and its antagonists are investigated for treating inflammatory diseases. The resulting hybrid molecule could potentially offer a dual mechanism of action, combining antipsychotic activity with anti-inflammatory properties, or could be explored for targeted delivery in specific disease contexts. The development of such analogs is driven by the goal of optimizing the therapeutic profile, potentially enhancing efficacy, or reducing off-target effects.
Investigation of Biochemical Pathways Influenced by this compound
The biological effects of this compound extend beyond simple receptor blockade, involving interactions with various enzymatic and signaling pathways. These interactions are crucial for understanding its full spectrum of activity and for identifying new therapeutic applications.
While this compound is a product of primary metabolism, principally via the Cytochrome P450 (CYP) 2D6 enzyme, the molecule itself and its parent compound, thioridazine (B1682328), have been shown to interact with other enzyme systems. nih.gov These interactions are critical as they can lead to off-target effects or novel therapeutic actions.
Protease Inhibition: Research has identified certain phenothiazines as inhibitors of specific proteases. Thioridazine, for instance, was identified as a small molecule inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein-1) protease, a key enzyme in the NF-κB signaling pathway, which is crucial for the survival of certain types of lymphoma cells. nih.gov Given that this compound is a major metabolite of thioridazine, it may share this inhibitory activity. Furthermore, studies on phenothiazine urea (B33335) derivatives have demonstrated their ability to inhibit coronavirus proteases, including the main protease (Mpro) and papain-like protease (PLpro), suggesting the potential of the phenothiazine scaffold to engage with diverse protease active sites. biorxiv.orgnih.gov
Kinase Signaling Pathway Inhibition: The parent compound, thioridazine, has been shown to inhibit the Akt signaling pathway in renal carcinoma cells. nih.gov This inhibition is mediated through the generation of reactive oxygen species (ROS). The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
Proteasome Activity: In the same study on renal carcinoma cells, thioridazine was found to increase proteasome activity, leading to the post-translational downregulation of anti-apoptotic proteins like c-FLIP(L) and Mcl-1. nih.gov This demonstrates an influence on the cellular machinery responsible for protein degradation.
Metabolic Enzyme Inhibition: Thioridazine has been noted to be an inhibitor of CYP2D6, the very enzyme responsible for its metabolism. researchgate.net This feedback inhibition can affect the drug's own clearance and the metabolism of other co-administered drugs that are substrates for this enzyme.
While some of these interactions have been demonstrated for the parent drug, thioridazine, they highlight plausible enzymatic pathways that could also be influenced by its active metabolite, this compound.
The therapeutic and biological activities of this compound are underpinned by its interaction with specific molecular targets, leading to the modulation of key cellular signaling cascades.
Dopamine D2 Receptor Antagonism: The primary molecular mechanism for the antipsychotic effect of this compound is its action as an antagonist at dopamine D2 receptors (DRD2). uwo.caashpublications.org By blocking these receptors in the mesolimbic pathway of the brain, it helps to alleviate the positive symptoms of schizophrenia.
Anti-Leukemic Activity via DRD2: Emerging research has repurposed thioridazine and, by extension, its metabolites for oncology. It has been identified as having potent anti-leukemic properties, particularly against acute myeloid leukemia (AML) stem cells. ashpublications.org This activity is also mediated through the antagonism of the DRD2 receptor, which has been found to be preferentially expressed on leukemic cells compared to healthy hematopoietic cells. uwo.caashpublications.org A clinical trial combining thioridazine with cytarabine (B982) showed that a reduction in leukemic blasts was associated with the level of DRD2 expression on the cancer cells, suggesting DRD2 is a viable therapeutic target in AML. uwo.caashpublications.org
Modulation of Apoptotic Pathways: The anticancer effects of the parent compound, thioridazine, have been linked to the modulation of cell survival and apoptosis pathways. Its ability to inhibit Akt signaling and downregulate anti-apoptotic proteins such as Mcl-1 and c-FLIP(L) sensitizes cancer cells to apoptosis. nih.gov Furthermore, the inhibition of the MALT1 protease by phenothiazines directly impacts the pro-survival NF-κB signaling pathway, inducing cell death in dependent lymphoma cells. nih.gov These findings suggest that this compound may contribute to anticancer activity through the modulation of these fundamental cellular survival and death pathways.
Preclinical Efficacy Studies and Disease Model Applications
In Vitro Pharmacological Evaluation
A thorough search of scientific databases yielded no specific studies detailing the in vitro pharmacological evaluation of Normesoridazine. The following sections reflect this lack of available data.
There are no publicly available research articles or data that assess the effects of isolated this compound on specific cell lines. Consequently, no data table can be generated for this section.
While studies comparing the parent compound thioridazine (B1682328) with its other major metabolites, such as mesoridazine and sulforidazine, exist, direct comparative studies isolating and evaluating the in vitro effects of this compound against these compounds were not found in the available literature.
No research dedicated to the analysis of cellular pathways affected by this compound in preclinical cell models has been identified. Therefore, no information can be provided on this topic.
Animal Models in this compound Research
Limited preclinical data involving animal models for this compound is available. The primary research identified focuses on the pharmacokinetics of thioridazine and its metabolites in rodents.
Specific studies validating particular animal models for the sole purpose of assessing the therapeutic efficacy of this compound have not been found. The existing research utilizes a standard rodent model for pharmacokinetic profiling.
A key study investigated the pharmacokinetics of thioridazine and its metabolites, including N-desmethylthioridazine (this compound), in the blood plasma and brains of male Wistar rats. This research provides the most direct preclinical data on this compound in a rodent model.
In this study, rats were administered thioridazine, and the subsequent concentrations of the parent drug and its metabolites were measured. The findings indicated that N-desmethylthioridazine is formed in appreciable amounts in rats. The study detailed the time course of the concentration of thioridazine and its metabolites in both plasma and brain tissue following acute and chronic administration.
The peak concentrations and area under the curve (AUC) values for N-desmethylthioridazine were determined to be higher in the brain than in plasma, which corresponds with a longer half-life in the brain. Following chronic treatment with thioridazine, the plasma concentrations of its metabolites, including N-desmethylthioridazine, showed a significant increase. However, this increase in plasma levels was not mirrored by parallel changes in the brain concentrations of the metabolites.
Interactive Data Table: Pharmacokinetic Parameters of N-desmethylthioridazine (this compound) in Rats
| Parameter | Plasma | Brain |
| Peak Concentration (Cmax) | Lower than parent compound | Higher than in plasma |
| Time to Peak Concentration (Tmax) | Later than parent compound | Later than in plasma |
| Area Under the Curve (AUC) | Data not specified | Higher than in plasma |
| Half-life (t1/2) | Shorter than in brain | Longer than in plasma |
| Effect of Chronic Dosing | Significant increase in concentration | No parallel increase to plasma |
This table is a qualitative representation based on the described findings, as specific numerical data for this compound was not individually presented in the source study.
This pharmacokinetic study in rats provides foundational information on the distribution and persistence of this compound in a living organism. However, it does not provide data on the efficacy of this compound in any disease model.
Selection and Validation of Relevant Animal Models for Efficacy Assessment
Utilization of Larger Animal Models (e.g., Dog, Pig)
In preclinical drug development, larger animal models such as dogs and pigs serve a crucial role in bridging the gap between small animal studies and human clinical trials. Their physiological, anatomical, and metabolic similarities to humans provide valuable insights into a compound's behavior. nih.govresearchgate.netmdpi.comfrontiersin.org For phenothiazine (B1677639) compounds, the class to which this compound belongs, canine models have been historically used to understand metabolism and excretion pathways.
Research on the metabolism of Mesoridazine, the parent compound of this compound, has been conducted in beagle dogs. nih.gov These studies are essential for identifying and quantifying metabolites, including this compound, in urine and plasma. In one such study, after oral administration of Mesoridazine to female dogs, a variety of metabolites were identified. nih.gov The profile of metabolites found in dogs was compared to that in rats and humans to understand interspecies differences. nih.gov For instance, both unconjugated phenolic metabolites of Mesoridazine and its metabolite Sulforidazine were identified in the urine of dogs and humans. nih.gov
Quantitative analysis of Mesoridazine and its metabolites revealed that the total excretion in dogs was significantly higher (29.1% of the dose) compared to humans (6.3%) and rats (2.6%). nih.gov Such pharmacokinetic data from canine models are vital for predicting the metabolic fate of a drug in humans. vin.comnih.govnih.gov The use of beagle dogs is common for these types of pharmacokinetic studies in preclinical assessments. mdpi.com
Pigs are also gaining prominence as a large animal model in preclinical research due to their high degree of similarity to humans in terms of genetics, anatomy, and physiology. nih.govresearchgate.netfrontiersin.org Their use is particularly valuable for evaluating drug safety and efficacy before moving to human trials, as they can often more accurately represent human responses. nih.govmdpi.comfrontiersin.org While specific studies employing porcine models for this compound were not identified in the available literature, their use is a standard part of the preclinical process for many drug classes to satisfy regulatory requirements. nih.govfrontiersin.org
Table 1: Comparative Metabolite Excretion of Mesoridazine (Parent Compound) Across Species This table illustrates the percentage of the administered dose of Mesoridazine and its key metabolites recovered in urine over a specified period. Data is derived from studies on its parent compound.
| Analyte | Mean % of Dose Excreted in Urine |
| Human | |
| Mesoridazine | 0.7 |
| Sulforidazine | 1.1 |
| Mesoridazine Ring Sulphoxide | 2.1 |
| Sulforidazine Ring Sulphoxide | 1.1 |
| Total Measured Analytes | 6.3 |
Investigation of this compound in Disease-Specific Animal Models (e.g., Patient-Derived Xenograft Models)
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a human patient into an immunodeficient mouse, have become a cornerstone of translational cancer research. nih.govnih.govembopress.org These models are valued for their ability to retain the primary histological and genetic features of the original tumor, making them highly predictive of clinical outcomes. nih.govembopress.org PDX models are widely used for evaluating preclinical drug efficacy, identifying biomarkers, and informing personalized medicine strategies. nih.govnih.gov
A comprehensive search of scientific literature did not yield specific studies where this compound was investigated using patient-derived xenograft models. The research focus on this compound has historically been linked to its role as a metabolite of the antipsychotic medication Mesoridazine.
However, the PDX platform is a powerful tool for assessing the anti-cancer potential of various compounds. nih.gov Should a compound like this compound be considered for oncological applications, PDX models would be the standard for preclinical validation. nih.govnih.gov These models allow researchers to test a drug's effectiveness against a diverse panel of human tumors, reflecting the heterogeneity seen in patient populations. embopress.org The stability of PDX models across multiple passages in mice ensures that the fundamental characteristics of the patient's tumor are maintained for robust and reproducible studies. nih.gov
Methodological Considerations in Animal Model Research
The successful translation of findings from animal models to human clinical trials depends on rigorous study design and careful methodological considerations. nih.govrsc.org The primary goal is to ensure that the animal model is relevant to the human condition and that the results are reproducible and reliable. nih.govbiobostonconsulting.com
Key considerations in animal model research include:
Selection of the Appropriate Animal Model : The choice of species is critical and should be based on physiological, metabolic, and genetic similarities to humans for the specific research question. youtube.comtexilajournal.com For instance, while rodents are common in early research, larger animals like dogs or pigs are often required by regulatory agencies for safety and pharmacokinetic data because they can better predict human responses. mdpi.comrsc.orgtexilajournal.com
Ethical Considerations and Animal Welfare : All animal studies must adhere to strict ethical guidelines and receive approval from institutional animal care and use committees. youtube.com The principles of the 3Rs (Replacement, Reduction, and Refinement) are fundamental to the ethical conduct of animal research. rsc.org
Study Design and Endpoints : An effective study design includes a clear purpose, calculation of an adequate sample size to achieve statistical significance, and the use of appropriate control groups. biobostonconsulting.com Specific, measurable endpoints must be established to determine the compound's efficacy and safety. biobostonconsulting.com
Model Validity : The validity of an animal model is assessed on several levels. This includes how well the model replicates the clinical signs (face validity), the underlying disease mechanisms (construct validity), and its ability to predict effective treatments in humans (predictive validity). rsc.org
Reproducibility and Transparency : To ensure the scientific validity of preclinical studies, methods, procedures, and results must be documented comprehensively. biobostonconsulting.com This transparency allows for replication by other researchers and builds confidence in the findings. biobostonconsulting.com
Metabolomics in Preclinical Drug Development
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an invaluable tool in preclinical drug development. arome-science.comnih.gov By providing a real-time snapshot of cellular activity and physiological status, metabolomics offers deep insights into a drug's mechanism of action, efficacy, and potential toxicity. arome-science.comnih.gov
In the preclinical phase, metabolomics is applied to:
Identify Biomarkers : Metabolomic profiling helps in the discovery and validation of biomarkers that can indicate disease progression or a drug's therapeutic response. arome-science.comnih.govmetabolon.com These biomarkers can be crucial for making go/no-go decisions earlier in the development pipeline.
Assess Drug Metabolism and Efficacy : By tracking changes in metabolic pathways, researchers can quantify a drug's therapeutic effect and understand how the compound is metabolized. arome-science.com This provides a detailed picture of the drug's impact on the biological system. metabolon.com
Evaluate Toxicity : Changes in metabolic profiles can serve as early indicators of drug-induced toxicity. arome-science.comnih.govnih.gov Identifying specific toxicological biomarkers helps in assessing the safety profile of a drug candidate long before it reaches clinical trials. arome-science.com
The primary technologies used in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arome-science.comnih.gov These platforms allow for the comprehensive analysis of metabolites in biological samples like blood, urine, and tissues. The integration of metabolomics data with other "omics" fields, such as genomics and proteomics, enhances the accuracy of preclinical assessments and supports the development of safer and more effective drugs. nih.gov
Table 2: Applications of Metabolomics in the Preclinical Drug Development Pipeline This table outlines the key uses of metabolomics at different stages of preclinical research.
| Preclinical Stage | Key Applications of Metabolomics |
| Target Identification & Validation | Uncover novel therapeutic targets by analyzing metabolic profiles; Gain deeper insights into disease mechanisms at a molecular level. arome-science.com |
| Lead Candidate Selection | Enable more efficient screening and selection of promising drug candidates (Pharmacometabolomics). arome-science.com |
| Efficacy Assessment | Track alterations in metabolic pathways to quantify the therapeutic effects of a compound. arome-science.com |
| Safety and Toxicology Assessment | Identify specific biomarkers for comprehensive drug-induced toxicity assessment; Evaluate drug metabolism patterns and potential drug-drug interactions. arome-science.comnih.gov |
Advanced Analytical Methodologies for Normesoridazine Research
Development of Quantitative Bioanalytical Methods
The accurate quantification of normesoridazine and its related metabolites in complex biological matrices such as plasma, serum, and urine is fundamental to preclinical research. Bioanalysis provides critical data for pharmacokinetic and toxicokinetic studies. The method of choice in modern bioanalytical laboratories is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity. mdpi.com
LC-MS/MS Method Development for this compound and Metabolites in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of drugs and metabolites in biological fluids. mdpi.com The development of a successful LC-MS/MS method involves the careful optimization of chromatographic separation and mass spectrometric detection.
For chromatographic separation, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. A C18 column is often selected to separate this compound from its parent compounds and other metabolites based on hydrophobicity. Mobile phases typically consist of an aqueous component (like water with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve peak shape and ionization) and an organic component (such as acetonitrile (B52724) or methanol). mdpi.comshimadzu.com
Mass spectrometric detection is typically achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. mdpi.comwaters.com Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard is recommended whenever possible to ensure the highest accuracy and precision. europa.eu
Table 1: Illustrative LC-MS/MS Parameters for this compound (Sulforidazine) Analysis in Plasma
| Parameter | Condition |
|---|---|
| LC System | ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| MS System | Xevo TQ-S micro Triple Quadrupole |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (this compound) | m/z 403.1 > 100.1 |
| MRM Transition (Thioridazine - Parent) | m/z 371.1 > 98.1 |
Data based on a method for 35 antipsychotics, including Sulforidazine (this compound). waters.com
Enhancements in Sensitivity and Selectivity for this compound Quantitation
Achieving a low Lower Limit of Quantification (LLOQ) is critical for characterizing the terminal elimination phase of this compound. Sensitivity can be enhanced through several strategies. Optimizing the ESI source parameters, such as capillary voltage, source temperature, and gas flows, is a primary step. The choice of mobile phase additives can significantly impact ionization efficiency. nih.gov Furthermore, minimizing matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological sample—is crucial. youtube.com Proper sample preparation is the most effective way to reduce matrix effects. bioanalysis-zone.com
Selectivity, the ability to measure the analyte without interference from other components, is inherent to the MRM detection mode. nih.gov However, in complex matrices, interferences can still occur. Chromatographic resolution is key; ensuring that this compound is separated from isomers and structurally similar metabolites prevents cross-talk in the mass spectrometer. The use of UHPLC systems with sub-2 µm particle columns can provide sharper peaks and better resolution, thereby improving both selectivity and sensitivity. bioanalysis-zone.com
Chromatographic Techniques for Separation and Identification
Beyond simple quantification, advanced chromatographic techniques are necessary to address specific analytical challenges, such as the separation of stereoisomers and the efficient isolation of the analyte from complex sample matrices.
Chiral Chromatography for Enantiomeric Analysis
Like many phenothiazines, this compound possesses a chiral center, meaning it exists as two enantiomers (mirror-image stereoisomers). Enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov Therefore, the ability to separate and quantify individual enantiomers is critical in drug development. High-performance liquid chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.govnih.gov
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely applicable and have shown success in separating the enantiomers of phenothiazine (B1677639) drugs. waters.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. Mobile phases in chiral chromatography often consist of non-polar solvents like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net
Table 2: Representative Chiral Stationary Phases for Phenothiazine Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |
|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel OD, Lux Cellulose-1 | Inclusion, hydrogen bonding, π-π and dipole-dipole interactions. |
| Polysaccharide-based (Amylose) | Chiralpak AD, Lux Amylose-1 | Inclusion, hydrogen bonding, π-π and dipole-dipole interactions. |
| Cyclodextrin-based | Cyclobond, Astec CYCLOBOND | Inclusion complexation within the cyclodextrin (B1172386) cavity. |
| Protein-based | Chiral-AGP | Hydrophobic and electrostatic interactions. |
Based on general principles and common applications for chiral drug separations. nih.govresearchgate.net
Advanced Sample Preparation and Extraction Procedures
Sample preparation is a critical step that aims to isolate this compound from the biological matrix, remove potential interferences, and concentrate the analyte to improve sensitivity. mdpi.combioanalysis-zone.com The choice of technique depends on the analyte's properties, the required cleanliness of the extract, and the desired throughput.
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is analyzed. While efficient for high-throughput screening, it may result in less clean extracts and significant matrix effects. waters.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). For basic compounds like this compound, the sample pH is adjusted to a basic level to neutralize the molecule, enhancing its solubility in an organic solvent like a mixture of pentane (B18724) and 2-propanol. nih.gov LLE generally provides cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide very clean extracts and high concentration factors. biotage.com For this compound, a mixed-mode SPE cartridge combining reversed-phase and cation-exchange mechanisms can be effective. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of solvent.
Table 3: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Typical Recovery (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation | Solvent-induced protein removal | 85 - 110% | Fast, simple, inexpensive | High matrix effects, less clean |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | >80% | Cleaner extracts than PPT | More labor-intensive, uses more solvent |
| Solid-Phase Extraction | Adsorption onto a solid sorbent | >90% | Very clean extracts, high selectivity, can be automated | More complex method development, higher cost |
Recovery data for Protein Precipitation is based on a method for 35 antipsychotics, including Sulforidazine. waters.comRecovery for LLE and SPE is based on typical performance for phenothiazine compounds. nih.govresearchgate.net
Analytical Method Validation in a Preclinical Context
Before a bioanalytical method can be used to support preclinical studies, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. researchgate.net Validation is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eugmp-compliance.org The key validation parameters include:
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org
Accuracy: The closeness of the measured concentration to the nominal (true) concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ). europa.eu
Precision: The degree of scatter between a series of measurements. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu
Calibration Curve: The relationship between instrument response and known analyte concentrations, which should be linear over the intended analytical range. gmp-compliance.org
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.
Matrix Effect: The assessment of the suppression or enhancement of analyte ionization by co-eluting components from the matrix.
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage). jetir.org
Table 4: Typical Acceptance Criteria for Preclinical Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy (Mean Concentration) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV or %RSD) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Calibration Curve (r²) | ≥0.99 |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of baseline |
Criteria based on established international guidelines. europa.eujetir.org A method for 35 anti-psychotics including this compound (Sulforidazine) demonstrated a total precision of ≤8.7% CV. waters.com
Future Directions and Emerging Research Avenues for Normesoridazine
Development of Novel Normesoridazine-Based Chemical Entities
The development of new chemical entities derived from the this compound scaffold holds promise for creating molecules with optimized therapeutic properties. The core structure of phenothiazines offers a versatile platform for chemical modification. mdpi.com Historical and recent structure-activity relationship (SAR) studies on phenothiazines and their derivatives provide a roadmap for the rational design of novel this compound-based compounds. slideshare.netslideshare.netnih.govcutm.ac.in
Key structural features of phenothiazines are known to influence their antipsychotic activity. slideshare.netcutm.ac.in These include the substitution at the 2-position of the phenothiazine (B1677639) ring and the nature of the side chain at the N-10 position. slideshare.netslideshare.net For instance, electron-withdrawing groups at the 2-position have been shown to enhance antipsychotic effects. slideshare.netslideshare.net The length and composition of the aminoalkyl side chain are also critical for neuroleptic activity, with a three-carbon chain between the ring nitrogen and the terminal amino group being a crucial determinant. slideshare.netslideshare.net
Future research could focus on synthesizing novel this compound analogs by modifying these key positions. For example, introducing different substituents on the phenothiazine ring or altering the piperidine (B6355638) moiety could lead to compounds with altered receptor binding profiles, metabolic stability, or blood-brain barrier permeability. mdpi.com The synthesis of such derivatives has been successfully applied to the parent compound, thioridazine (B1682328), to generate analogs with potential applications beyond antipsychotic activity, such as in combating drug-resistant tuberculosis. unesp.brunisi.itunipr.it These synthetic strategies can be directly adapted to create a library of this compound-based molecules for screening and further development.
Table 1: Key Structural Modifications and Their Potential Impact on Phenothiazine Activity
| Structural Modification | Potential Impact on Activity | Rationale from SAR Studies |
| Substitution at C-2 of Phenothiazine Ring | Increased antipsychotic potency | Electron-withdrawing groups enhance activity. slideshare.netslideshare.net |
| Alkyl Side Chain at N-10 | Essential for neuroleptic activity | A three-carbon spacer is optimal. slideshare.netslideshare.net |
| Terminal Amino Group | Modulates receptor binding and potency | Tertiary amines are generally preferred; incorporation into heterocyclic rings like piperidine can maintain or enhance potency. neu.edu.tr |
| Modification of the Piperidine Ring | Altered receptor affinity and selectivity | N-demethylation or replacement with other alkyl groups can influence activity. unesp.br |
This table is generated based on established structure-activity relationships for the phenothiazine class of compounds.
Integration of Omics Technologies in this compound Metabolism and Action Studies
The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling the complexities of this compound's metabolism and mechanism of action. researchgate.netdntb.gov.uabohrium.com These technologies can provide a comprehensive view of the molecular changes induced by the compound, moving beyond single-target interactions.
Pharmacogenomics is particularly relevant to this compound, given that its parent compound, thioridazine, is primarily metabolized by the cytochrome P450 enzyme CYP2D6. nih.govpatsnap.com Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), significantly impacting plasma concentrations of thioridazine and its metabolites, and consequently, the risk of adverse effects. nih.govnih.govopenaccessjournals.comkarger.comdrugbank.com Future research should aim to identify specific genomic biomarkers that predict this compound levels and response, which could pave the way for personalized medicine approaches. fda.gov
Proteomics can be employed to identify the protein targets of this compound and to understand its downstream effects on cellular signaling pathways. universiteitleiden.nl For instance, studies on other phenothiazines have used proteomics to investigate their impact on the cell wall of pathogens and their interaction with key signaling proteins like KRAS. universiteitleiden.nlresearchgate.net Similar proteomic analyses could reveal the direct and indirect protein interactors of this compound in neuronal and other cell types, shedding light on its therapeutic and off-target effects. frontiersin.org
Metabolomics provides a snapshot of the metabolic state of a biological system and can be used to identify the metabolic pathways perturbed by this compound. dntb.gov.uanih.gov Untargeted metabolomics studies on other phenothiazines have revealed their impact on cellular energy metabolism and the composition of the cell membrane. researchgate.netnih.gov Applying these techniques to this compound could help to elucidate its metabolic fate and identify novel biomarkers of its activity and potential toxicity.
Table 2: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Application for this compound | Potential Outcome |
| Genomics/Pharmacogenomics | Identify genetic variants influencing this compound metabolism and response. | Development of predictive biomarkers for personalized dosing. karger.comfda.gov |
| Proteomics | Characterize the protein interaction network and downstream signaling effects of this compound. | Elucidation of on- and off-target mechanisms of action. universiteitleiden.nlresearchgate.net |
| Metabolomics | Profile the metabolic perturbations induced by this compound. | Identification of metabolic biomarkers and understanding of metabolic fate. dntb.gov.uanih.gov |
This table outlines potential future research applications based on the successful use of these technologies for related compounds.
Refinement of Preclinical Models for Translational Research on this compound
The successful translation of basic research findings into clinical applications hinges on the availability of robust and predictive preclinical models. tandfonline.comontosight.ai For this compound, refining both in vitro and in vivo models is crucial for accurately predicting its efficacy and safety in humans.
In vitro models, such as cell-based assays, are essential for high-throughput screening of novel this compound derivatives and for mechanistic studies. nih.gov The use of human-derived cells, including induced pluripotent stem cells (iPSCs) differentiated into neurons, can provide a more physiologically relevant system for studying the effects of this compound on human neuronal function compared to traditional immortalized cell lines. Furthermore, advanced in vitro systems like organoids and microphysiological systems (e.g., "organ-on-a-chip") can offer a more complex, three-dimensional environment that better mimics the architecture and function of human tissues. acs.org
In vivo animal models remain indispensable for studying the systemic effects of drugs. nih.gov Rodent models, particularly rats, have been extensively used to study the pharmacology and toxicology of thioridazine and its metabolites. nih.govpsu.eduebm-journal.org These models can be used to investigate the pharmacokinetics of this compound, its distribution to the brain and other tissues, and its behavioral effects. psu.eduebm-journal.org For example, rat models have been used to assess the propensity of thioridazine to induce tardive dyskinesia, a potential side effect of long-term antipsychotic use. nih.gov More recently, zebrafish have emerged as a valuable vertebrate model for in vivo screening due to their rapid development and optical transparency, allowing for real-time imaging of drug effects. acs.org Future research should focus on developing and validating animal models that more accurately recapitulate the human conditions for which this compound or its derivatives might be used. This includes the use of genetic models that incorporate humanized drug metabolizing enzymes to better predict human pharmacokinetics. asm.org
Table 3: Preclinical Models for this compound Research
| Model Type | Specific Example | Research Application |
| In Vitro | Human iPSC-derived neurons | Mechanistic studies of neuroleptic activity. |
| Liver cancer cell lines | Investigating potential anticancer properties. acs.org | |
| Organoids/Microphysiological systems | Advanced toxicity and efficacy screening. acs.org | |
| In Vivo | Rat models | Pharmacokinetics, behavioral pharmacology, and toxicology. nih.govpsu.eduebm-journal.org |
| Zebrafish models | High-throughput screening of novel derivatives and developmental toxicity. acs.org | |
| Genetically modified models (e.g., humanized CYP2D6 mice) | More accurate prediction of human metabolism and pharmacokinetics. asm.org |
This table provides examples of preclinical models that could be employed in future this compound research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
